Dopamine D₂ Receptor-Mediated Antinociception: Ranatensin M Is Naloxone-Insensitive, Contrasting with Opioid-Dependent Bombesin-Family Analgesia
Ranatensin M (RM) produces dose-dependent antinociception in the mouse hot-plate test following intracerebroventricular (icv) administration, yet this effect is mechanistically distinct from opioid- or bombesin-mediated analgesia. Naloxone at 1, 2, or 10 mg/kg intraperitoneal (ip) completely failed to antagonize RM-induced antinociception, demonstrating the absence of mu/delta/kappa opioid receptor involvement [1]. In contrast, pretreatment with the selective dopamine D₂ receptor blocker sulpiride (100 mg/kg ip) significantly attenuated RM-induced antinociception, while the selective D₁ receptor blocker SCH 23390 (0.2 mg/kg ip) did not [1]. Sulpiride alone at 100 mg/kg ip did not affect baseline hot-plate latency. This D₂-selective mediation represents a unique mechanistic signature within the bombesin peptide family; bombesin and GRP are not reported to engage the dopaminergic system for antinociception to a comparable degree [2].
| Evidence Dimension | Antinociceptive mechanism (receptor pathway mediating analgesia) |
|---|---|
| Target Compound Data | Ranatensin M (icv): dose-dependent hot-plate latency prolongation; naloxone 1-10 mg/kg ip → no antagonism; sulpiride 100 mg/kg ip → significant attenuation; SCH 23390 0.2 mg/kg ip → no significant attenuation |
| Comparator Or Baseline | Classical opioid analgesics (e.g., morphine): naloxone-sensitive (reversed by naloxone). Bombesin and GRP: antinociception not characterized as D₂-dopamine-mediated in published reports. |
| Quantified Difference | RM antinociception: 0% reversal by naloxone vs. ~100% reversal expected for MOR agonists; D₂-mediated (sulpiride-sensitive) vs. D₁-independent (SCH 23390-insensitive) |
| Conditions | Mouse hot-plate test; icv administration of RM; ip administration of antagonists; sulpiride 100 mg/kg; SCH 23390 0.2 mg/kg; naloxone 1-10 mg/kg |
Why This Matters
For researchers studying non-opioid analgesic pathways or dopamine D₂ receptor pharmacology, Ranatensin M provides a tool compound with a clean naloxone-insensitive, D₂-dependent antinociceptive signature unavailable from bombesin, GRP, NMB, or ranatensin (undecapeptide).
- [1] Zhu XZ, Ji XQ, Wu SX, Zou G. Sulpiride attenuates ranatensin-M-induced antinociception. Zhongguo Yao Li Xue Bao (Acta Pharmacologica Sinica). 1991 Jul;12(4):291-3. PMID: 1807073. View Source
- [2] Hochrainer N, et al. In Vitro and In Vivo Pharmacological Profiles of LENART01, a Dermorphin-Ranatensin Hybrid Peptide. Int J Mol Sci. 2024. PMID: 38612817. (Context: ranatensin pharmacophore contributes D2R activity to hybrid constructs.) View Source
